molecular formula C12H18N2O B13848383 1-(4-Piperazin-1-ylphenyl)ethanol

1-(4-Piperazin-1-ylphenyl)ethanol

Cat. No.: B13848383
M. Wt: 206.28 g/mol
InChI Key: GOBJRBJMDFZYKN-UHFFFAOYSA-N
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Description

1-(4-Piperazin-1-ylphenyl)ethanol is an organic compound with the molecular formula C12H18N2O It features a piperazine ring attached to a phenyl group, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Piperazin-1-ylphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 4-(1-piperazinyl)benzaldehyde with a reducing agent such as sodium borohydride. The reaction typically occurs in an ethanol solvent under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Piperazin-1-ylphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Piperazin-1-ylphenyl)ethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Piperazin-1-ylphenyl)ethanol involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. For example, it may inhibit the reuptake of serotonin, thereby affecting neurotransmitter levels in the brain. The compound’s effects are mediated through pathways involving receptor binding and signal transduction .

Comparison with Similar Compounds

  • 1-(4-Piperazin-1-ylphenyl)ethanone
  • 1-(4-Piperazin-1-ylphenyl)methanol
  • 4-(1-Piperazinyl)benzaldehyde

Comparison: 1-(4-Piperazin-1-ylphenyl)ethanol is unique due to its specific ethanol moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(4-piperazin-1-ylphenyl)ethanol

InChI

InChI=1S/C12H18N2O/c1-10(15)11-2-4-12(5-3-11)14-8-6-13-7-9-14/h2-5,10,13,15H,6-9H2,1H3

InChI Key

GOBJRBJMDFZYKN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCNCC2)O

Origin of Product

United States

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